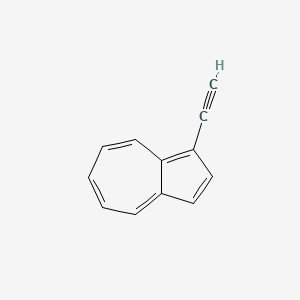

1-Ethynylazulene

Description

Significance of Azulene (B44059) in π-Conjugated Systems Research

Azulene, an isomer of naphthalene (B1677914), stands out due to its distinctive non-alternant aromatic structure, composed of fused five- and seven-membered rings. Unlike the colorless naphthalene, azulene is characterized by its striking deep blue color wikipedia.orgbeilstein-journals.orgacs.org. This unique hue arises from its electronic structure, which features a narrow HOMO-LUMO energy gap and an unusual absorption band in the visible region beilstein-journals.orgacs.orgmdpi.com. Azulene exhibits a significant dipole moment, approximately 1.08 D, attributed to its polarized resonance structure where the five-membered ring is electron-rich and the seven-membered ring is electron-deficient wikipedia.orgacs.orgmdpi.comdoi.orgvedantu.com. This zwitterionic aromatic character, arising from a 10π-electron system, differentiates it from classical aromatic hydrocarbons wikipedia.orgdoi.org.

These inherent properties have positioned azulene as a valuable component in the design of advanced materials for a variety of applications, including optoelectronics (such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)), nonlinear optics (NLO), and molecular devices beilstein-journals.orgacs.orgdoi.orgrhhz.netmdpi.comnih.govrsc.orgnih.govresearchgate.net. The ability to tune its electronic and photophysical properties through functionalization makes azulene a versatile scaffold for creating novel functional molecules and polymers acs.orgmdpi.comnih.gov.

Role of Ethynyl (B1212043) Moieties in Extended π-Conjugation

Ethynyl groups (-C≡C-) are fundamental functional units in organic chemistry, playing a critical role in extending π-conjugation and rigidifying molecular frameworks oup.commasterorganicchemistry.comacs.org. The presence of a triple bond allows for significant delocalization of π electrons, which is crucial for enhancing charge transport and modifying optical properties in conjugated systems oup.comnumberanalytics.com.

Ethynyl moieties are highly versatile synthetic handles, readily participating in various coupling reactions. Notably, the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful method for introducing ethynyl groups and constructing extended π-conjugated systems oup.comacs.orgontosight.aichemrxiv.org. Other reactions, such as Glaser-Hay coupling and click chemistry, further highlight the utility of alkynes in building complex molecular architectures and polymers oup.comchemrxiv.org. The incorporation of ethynyl linkages can lead to materials with enhanced stability, tunable electronic band gaps, and unique self-assembly properties, making them indispensable in materials science oup.comacs.orgnumberanalytics.com.

Unique Electronic Structure and Reactivity of Azulene Systems

Azulene's fused bicyclic structure, comprising a five-membered and a seven-membered ring, dictates its unique electronic distribution and reactivity wikipedia.orgacs.orgmdpi.comdoi.orgmdpi.com. The molecule can be conceptually viewed as a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, both possessing 6π electrons, which contributes to its aromatic stability wikipedia.orgdoi.orgnih.govstackexchange.com. This electronic polarization results in a pronounced dipole moment, distinguishing it significantly from its isomer, naphthalene wikipedia.orgacs.orgdoi.orgvedantu.com.

The electron-rich five-membered ring and the electron-deficient seven-membered ring lead to differential reactivity. Electrophilic substitution typically occurs preferentially at the C1 and C3 positions of the five-membered ring, while nucleophilic attack is more common at the C2 and C6 positions of the seven-membered ring acs.orgstackexchange.com. Furthermore, azulene exhibits anomalous photophysical behavior, including fluorescence emission from the second excited singlet state (S2) to the ground state (S0), a phenomenon known as anti-Kasha fluorescence beilstein-journals.orgacs.orgmdpi.comnih.govacs.orgnih.govdiva-portal.orgresearchgate.net. This behavior is linked to a large energy gap between the S2 and S1 states and the facile decay pathway from the S1 state acs.orgnih.govdiva-portal.org.

Overview of 1-Ethynylazulene's Position in Contemporary Organic Chemistry

This compound represents a molecular design that synergistically combines the distinctive electronic and photophysical properties of the azulene core with the conjugation-extending capabilities of the ethynyl moiety. The introduction of an ethynyl group at the 1-position of the azulene skeleton is particularly significant, as this site is known for its reactivity and its contribution to the molecule's electronic character acs.orgstackexchange.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h1,3-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCILIOMAFBLYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462560 | |

| Record name | Azulene, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-55-2 | |

| Record name | Azulene, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethynylazulene

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most prevalent and versatile approach for synthesizing ethynylazulenes. The Sonogashira-Hagihara coupling, in particular, is widely employed due to its mild reaction conditions and broad substrate scope.

Sonogashira-Hagihara Coupling for Terminal Alkyne Introduction

The Sonogashira-Hagihara reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This methodology is highly effective for introducing ethynyl (B1212043) groups onto the azulene (B44059) scaffold.

A common strategy for synthesizing 1-ethynylazulene involves the Sonogashira-Hagihara coupling of 1-iodoazulene with trimethylsilylacetylene (B32187) (TMSA). TMSA serves as a protected form of acetylene, which is less prone to homocoupling and is readily available. The reaction typically proceeds with good to excellent yields. For instance, the coupling of 1-iodoazulene derivatives with TMSA, catalyzed by palladium complexes such as PdCl2(PPh3)2 or Pd(PPh3)4, often in conjunction with CuI as a co-catalyst and a base like triethylamine (B128534) (NEt3) or Et3N, in solvents such as THF, DMF, or toluene, yields the corresponding 1-(trimethylsilylethynyl)azulene intermediates d-nb.inforesearchgate.netnii.ac.jp. Yields for the silylated product can reach up to 96% nii.ac.jp.

Table 1: Sonogashira-Hagihara Coupling for this compound Synthesis

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference(s) |

| 1-Iodoazulene | Trimethylsilylacetylene (TMSA) | PdCl2(PPh3)2 (0.04 mol%), CuI (0.08 mol%) researchgate.net | NEt3 | THF-DMA | 1-(trimethylsilylethynyl)azulene | ~92% | d-nb.info, researchgate.net |

| 1-Iodoazulene derivative | Trimethylsilylacetylene (TMSA) | Pd(PPh3)4, [Pd(PPh3)4] nii.ac.jp | Et3N | THF | 1-(trimethylsilylethynyl)azulene | 96% | nii.ac.jp |

Following the Sonogashira-Hagihara coupling, the trimethylsilyl (B98337) (TMS) protecting group is removed to reveal the terminal alkyne, yielding this compound. This desilylation step is typically achieved under basic conditions. Common reagents for TMS removal include potassium hydroxide (B78521) (KOH) in methanol (B129727) (MeOH) d-nb.inforesearchgate.netnii.ac.jp, potassium carbonate (K2CO3) in methanol nii.ac.jp, or fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF) in THF clockss.orgscielo.br or potassium fluoride (KF) in DMF clockss.org. The deprotected ethynylazulenes can sometimes exhibit limited stability, potentially forming dark solids upon standing d-nb.info.

Cross-Coupling with Bromoazulenes

While iodoazulenes are generally more reactive in Sonogashira-Hagihara couplings, bromoazulenes can also serve as effective substrates for introducing ethynyl groups aphrc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov. The reaction conditions are similar to those used for iodoazulenes, although sometimes requiring more forcing conditions or specific catalyst systems. However, challenges can arise with certain dibromoazulenes, such as 1,3-dibromoazulene, where obtaining the desired diethynylated product can be difficult researchgate.net.

Conversion of Carbonyl Precursors to Ethynyl Moieties

An alternative strategy for introducing ethynyl groups involves the transformation of carbonyl functionalities, such as aldehydes, into alkynes.

Corey–Fuchs Method for Acetylene Formation

The Corey-Fuchs reaction is a two-step process that converts aldehydes into terminal alkynes. The first step involves the reaction of an aldehyde with carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) to form a 1,1-dibromoalkene intermediate. This is followed by treatment with a strong base, typically n-butyllithium (n-BuLi), which induces dehydrohalogenation and rearrangement to yield the terminal alkyne researchgate.netscispace.comorganic-chemistry.orgresearchgate.netalfa-chemistry.com. While this method is broadly applicable, studies have indicated that electron-rich aldehydes, such as azulene-1-carbaldehyde, may exhibit limited reactivity under standard Corey-Fuchs conditions lookchem.comthieme-connect.com.

A related transformation involves the conversion of azulene dialdehydes. For instance, the synthesis of 5,7-diethynylazulene has been achieved through a process involving the dibromomethylenation of the corresponding dialdehyde (B1249045), followed by dehydrobromination aphrc.org.

Table 2: Conversion of Carbonyl Precursors to Ethynyl Moieties

| Starting Material | Method | Product | Yield | Reference(s) |

| Aldehyde | Corey-Fuchs Reaction (CBr4, PPh3, then n-BuLi) | Terminal Alkyne | Varies | researchgate.net, scispace.com |

| Azulene-1-carbaldehyde | Corey-Fuchs Reaction (conditions tested) | No reaction observed | N/A | lookchem.com, thieme-connect.com |

| Azulene dialdehyde | Dibromomethylenation, then dehydrobromination | 5,7-Diethynylazulene | Not specified | aphrc.org |

Compound List:

this compound

1-Iodoazulene

1-(trimethylsilylethynyl)azulene

Trimethylsilylacetylene (TMSA)

1,3-Dibromoazulene

6-Bromoazulene

5,7-Diethynylazulene

Azulene-1-carbaldehyde

Azulene dialdehyde

Carbon tetrabromide (CBr4)

Triphenylphosphine (PPh3)

n-Butyllithium (n-BuLi)

Potassium hydroxide (KOH)

Methanol (MeOH)

Tetrabutylammonium fluoride (TBAF)

Tetrahydrofuran (THF)

Potassium carbonate (K2CO3)

Potassium fluoride (KF)

Dimethylformamide (DMF)

Triethylamine (NEt3)

Palladium(II) chloride bis(triphenylphosphine) (PdCl2(PPh3)2)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

Copper(I) iodide (CuI)

Dimethylacetamide (DMA)

Intermolecular Coupling and Oligomerization Reactions

Intermolecular coupling reactions involving this compound are primarily employed to create extended conjugated systems, such as linear oligoazulenes, by linking multiple azulene units together.

The oxidative Eglinton coupling is a well-established method for the homocoupling of terminal alkynes to form conjugated diynes. Applied to this compound, this reaction yields oligoazulenes with butadiynylene bridges. For instance, the oxidative coupling of this compound derivatives has been reported to produce linear oligoazulenes in good yields. Specifically, the coupling of this compound (3a) and its derivatives (3b) using copper(II) acetate (B1210297) in pyridine/methanol/diethyl ether under reflux conditions has furnished dimeric products in yields of 70% and 75% respectively, isolated as deep-green crystals d-nb.info. Furthermore, higher oligomers with extended π-electron systems can be synthesized by employing 1,3-diethynylazulene in Eglinton coupling reactions, often in conjunction with a mono-ethynylazulene as an end-capping reagent, leading to butadiynylene-bridged trimers and other oligomers d-nb.info.

Table 1: Yields of Oligoazulene Synthesis via Eglinton Coupling

| Starting Material(s) | Reaction Conditions | Product Type | Yield |

| This compound (3a) | Cu(II) acetate, pyridine/methanol/diethyl ether, reflux, 2 h | Dimer (butadiynylene-bridged) | 70% |

| This compound derivative (3b) | Cu(II) acetate, pyridine/methanol/diethyl ether, reflux, 2 h | Dimer (butadiynylene-bridged) | 75% |

| 1,3-diethynylazulene with this compound (3b) | Cu(II) acetate, pyridine/methanol/diethyl ether, reflux, 2 h | Trimer (butadiynylene-bridged) and higher oligomers | - |

Palladium and copper co-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for forming carbon-carbon bonds between alkynes and aryl or vinyl halides. These methods are instrumental in constructing oligoazulenes featuring ethynyl and butadiynyl bridges by coupling ethynylazulenes with dihaloarenes or other alkyne-containing building blocks researchgate.netresearchgate.net. For example, the synthesis of this compound and 1,3-diethynylazulene from their corresponding iodoazulenes typically proceeds in high yields, often between 80% and 90% researchgate.net. These ethynylazulene precursors can then be utilized in further cross-coupling reactions to create more complex conjugated systems, including those with butadiynyl linkages researchgate.netresearchgate.net.

The coupling reactions described above, particularly those involving dihaloazulenes or the self-coupling of ethynylazulenes, can lead to the formation of symmetrical or unsymmetrical bis(azulenyl)ethynes and butadiynes. These molecules, characterized by two azulene units linked by an ethynyl or butadiynylene bridge, are important intermediates for further functionalization or as components in advanced materials due to their extended π-conjugation researchgate.net.

Intramolecular Cyclization Reactions for Heterocycle Formation

This compound derivatives are also valuable precursors for the synthesis of various azulene-substituted heterocycles through intramolecular cyclization reactions. These reactions typically involve the alkyne moiety and an appropriately positioned functional group on an adjacent or tethered molecule.

The Sonogashira–Hagihara reaction provides a direct route to azulene-substituted benzofurans. In a typical procedure, this compound derivatives are reacted with 2-iodophenol (B132878) under Sonogashira–Hagihara conditions. This one-pot synthesis leads to the formation of 2-(1-azulenyl)benzofurans mdpi.com. In some cases, when 1-iodoazulenes are reacted with 2-ethynylphenol (B1266645) under similar conditions, 2,3-di(1-azulenyl)benzofurans can be formed alongside the mono-substituted products mdpi.com.

Table 2: Synthesis of Azulene-Substituted Benzofurans

| Starting Materials | Reaction Conditions | Product Type |

| This compound derivatives (131a–131c) and 2-iodophenol | Sonogashira–Hagihara reaction conditions | 2-(1-Azulenyl)benzofurans (132a–132c) |

| 1-iodoazulenes (130a–130c) and 2-ethynylphenol | Sonogashira–Hagihara reaction conditions | 2,3-Di(1-azulenyl)benzofurans (133a–133c) and 2-(1-Azulenyl)benzofurans (132a–132c) |

Intramolecular cyclization of 1-ethynylazulenes can also lead to the formation of azulene-substituted isocoumarins mdpi.com. While specific details on the reagents for isocoumarin (B1212949) formation are not extensively elaborated in the provided snippets, the synthesis of related azulene-substituted heterocycles has been achieved through cyclization reactions. For instance, Brønsted acid-mediated hydration of 1-azulenylalkynes has been reported mdpi.com. The general strategy involves the intramolecular cyclization of appropriately functionalized this compound precursors, which can be promoted by Brønsted acids or electrophilic iodine species, to construct the isocoumarin ring system mdpi.com.

Quantum Chemical Studies of Molecular Orbitals

Quantum chemical calculations are essential for mapping the electronic landscape of molecules, revealing how electrons are distributed and how energy levels dictate their behavior.

Density Functional Theory (DFT) is a widely employed quantum mechanical method for calculating the electronic structure of molecules esqc.orgaustinpublishinggroup.com. It provides approximations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding a molecule's reactivity, electronic transitions, and charge transport capabilities ossila.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of a molecule's optical and electronic properties, influencing the wavelengths of light it can absorb ossila.com.

Studies on ethynylazulene derivatives, while often focusing on specific isomers or larger conjugated systems, reveal general trends. For instance, calculations on Naphthalene (B1677914) Diimide (NDI) end-capped with ethynylazulene isomers indicate that the HOMO orbitals are predominantly localized on the azulene ring, reflecting the electron-rich nature of this moiety. In contrast, the LUMO orbitals tend to be more delocalized, often distributed across the entire conjugated system, including the electron-accepting NDI unit and the ethynylazulene fragment researchgate.netccspublishing.org.cn. The position of the ethynyl substitution can influence the LUMO energy level and its delocalization. For example, in NDI-ethynylazulene conjugates, the 6-ethynylazulene isomer (NDI-Az-2) exhibits a lower LUMO energy and more delocalized LUMO electrons compared to the 2-ethynylazulene isomer (NDI-Az-1) researchgate.net. This enhanced delocalization in specific isomers can favor electron injection and transport, critical for applications in organic electronics researchgate.net.

While specific computational data for isolated this compound is not extensively detailed in the provided snippets, studies on its isomers offer valuable insights into the electronic distribution influenced by the ethynyl group.

Table 1: Representative HOMO-LUMO Energy Levels and Gaps for Ethynylazulene Isomers

| Compound/Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method (Example) | Reference |

| 2-Ethynylazulene (NDI-Az-1) | -5.50 | -3.27 | 2.23 | DFT | ccspublishing.org.cn |

| 6-Ethynylazulene (NDI-Az-2) | -5.42 | -3.51 | 1.91 | DFT | ccspublishing.org.cn |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the excited-state properties of molecules, including vertical excitation energies and oscillator strengths uci.educhemrxiv.orgrsc.orgohio-state.edu. These calculations are crucial for understanding a molecule's optical absorption and emission spectra, which are directly related to its potential applications in optoelectronic devices and as fluorescent probes rsc.orgvjst.vn. TD-DFT provides a cost-effective means to simulate UV-Vis absorption spectra, often achieving an accuracy of around 0.3 eV for vertical excitation energies, making it a standard method in computational spectroscopy chemrxiv.orgohio-state.edu.

Studies involving azulene derivatives, including those with ethynyl substituents, have utilized TD-DFT to investigate the origins of their absorption bands and to predict their photochemical behavior acs.orgmdpi.comehime-u.ac.jp. The introduction of the ethynyl group, along with its conjugation to the azulene core, can lead to significant shifts in absorption wavelengths and influence the intensity of these transitions, as indicated by calculated oscillator strengths. These calculations are vital for designing molecules with specific light-harvesting or light-emitting characteristics.

Analysis of Electron Density Distribution and Polarization

The distribution of electron density within a molecule dictates its polarity, reactivity, and interactions with its environment. Computational methods are key to visualizing and quantifying these aspects.

Azulene itself is an inherently polarized molecule, possessing a significant dipole moment (approximately 1.08 D) arising from an uneven distribution of electron density between its five-membered and seven-membered rings researchgate.netmdpi.com. The five-membered ring is generally considered electron-rich, while the seven-membered ring is electron-deficient mdpi.com. This intrinsic polarization influences azulene's chemical reactivity and electronic properties.

The introduction of an ethynyl group at the 1-position of the azulene core is expected to modulate this inherent polarization. The ethynyl group can exert electronic effects through inductive and resonance mechanisms. While specific electron density maps for this compound are not detailed in the provided search results, general principles suggest that the ethynyl substituent can alter the electron density distribution within the azulene framework. Studies on other substituted azulenes demonstrate that substituents can significantly modify the electronic structure and polarization of the azulene system researchgate.netmdpi.com. DFT calculations, which analyze electron density distribution, are the primary method for quantifying these changes and understanding how the ethynyl group influences the polarity and charge distribution of the azulene core.

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron moves from an electron-donating part of a molecule to an electron-accepting part within the same molecule, typically upon photoexcitation nih.govossila.com. This process often leads to a significant change in the molecule's dipole moment and can result in solvatochromic effects and altered fluorescence properties nih.govossila.com. Twisted Intramolecular Charge Transfer (TICT) is a specific type where a conformational change, such as rotation around a single bond, accompanies the charge transfer, leading to a more charge-separated excited state nih.govossila.commdpi.com.

Ethynylazulene derivatives have been investigated in the context of ICT, particularly when incorporated into larger donor-acceptor (D-A) systems. For instance, when 1-ethynylazulenes are conjugated with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) or tetracyanoquinodimethane (TCNQ), they form chromophores exhibiting significant ICT character ehime-u.ac.jpresearchgate.net. In these systems, the azulene moiety, often in conjunction with an arylamine linker, acts as the donor, while the cyano-substituted units serve as acceptors ehime-u.ac.jp. Theoretical calculations and UV-Vis spectroscopy have been used to characterize these ICT states, revealing that the electronic coupling facilitated by the ethynyl bridge plays a crucial role in the charge transfer process ehime-u.ac.jpresearchgate.net. The electronic structure of this compound, with its extended π-system and potential for conjugation, predisposes it to participate in such ICT processes when appropriately functionalized.

Theoretical Prediction of Photoreactivity

The electronic structure, including the HOMO-LUMO gap and the presence of ICT states, provides a theoretical basis for predicting a molecule's photoreactivity. Molecules that readily undergo ICT often exhibit interesting photochemical transformations upon light absorption nih.govacs.org.

Theoretical studies on azulene-containing systems have explored their photoreactivity acs.org. The presence of ICT character in ethynylazulene derivatives suggests potential for photoinduced processes. For example, molecules with significant ICT can undergo photoisomerization, photoinduced electron transfer, or exhibit fluorescence properties that are sensitive to their local environment nih.govacs.org. The ethynyl group, by extending the π-conjugation and influencing the electronic distribution, can play a role in directing these photoreactions. While specific photoreactivity predictions for isolated this compound are not detailed in the provided snippets, its electronic features suggest it could be a valuable component in the design of photoresponsive materials, with its behavior being further tuned by conjugation to other functional groups.

Positional Isomer Effects on Electronic Properties

The electronic properties of organic molecules are profoundly influenced by the precise arrangement of their constituent atoms and functional groups. In the case of ethynylazulene derivatives, the position of the ethynyl substituent on the azulene core plays a critical role in modulating their electronic behavior. Computational investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these effects. Studies comparing different ethynylazulene isomers reveal how variations in substituent placement can alter molecular orbital energies, charge distribution, and ultimately, macroscopic properties such as optical absorption and charge transport.

Research has indicated that the electron-donating nature of the azulene moiety, particularly at the five-membered ring positions (e.g., C1 and C3), differs significantly from its electron-withdrawing character at the seven-membered ring positions (e.g., C4, C6, C8) nii.ac.jp. When an ethynyl group, a π-conjugated linker, is attached to the azulene core, it facilitates intramolecular charge transfer (ICT) between these regions, leading to distinct electronic and optical properties nii.ac.jpnii.ac.jp.

Comparative Analysis of Isomeric Effects

Studies comparing different ethynylazulene isomers have highlighted how the position of the ethynyl group dictates the extent and nature of electronic conjugation and charge delocalization. For instance, when ethynylazulene units are incorporated into larger π-conjugated systems, such as naphthalene diimides (NDIs), the position of attachment significantly impacts the electronic structure and performance in organic field-effect transistors (OFETs) researchgate.net.

This compound vs. 6-Ethynylazulene in NDI Systems : In a study comparing NDI molecules capped with this compound and 6-ethynylazulene, DFT calculations revealed differences in their Lowest Unoccupied Molecular Orbital (LUMO) energies and electron delocalization researchgate.net. The NDI capped with 6-ethynylazulene (which connects to the seven-membered ring of azulene) exhibited a lower LUMO energy and more delocalized LUMO electrons compared to the isomer capped with 2-ethynylazulene (connecting to the five-membered ring) researchgate.net. This enhanced delocalization in the 6-ethynylazulene derivative promotes better orbital overlap between molecules, leading to higher electron mobility in OFET devices researchgate.net.

Impact on Intramolecular Charge Transfer (ICT) : The position of the ethynyl group influences the effectiveness of ICT. For example, in systems involving azulene-substituted tetracyanobutadienes (AzTCBDs), the ethynyl linker allows for ICT between the azulene and the electron-withdrawing TCBD moiety nii.ac.jpnii.ac.jp. The specific position of the ethynyl group on the azulene core can tune the energy levels involved in this ICT, affecting the observed absorption bands nii.ac.jp. Research on di(phenylethynyl)azulenes suggests that a 2,6-connection in azulene can lead to unique optical and physical properties compared to other isomers researchgate.netmdpi.com.

Orbital Energy Tuning : Computational studies on various substituted azulenes demonstrate that substituents can selectively raise or lower the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) levels, depending on their position and electronic nature researchgate.net. For ethynylazulenes, the ethynyl group acts as a π-system that can extend conjugation, and its position will determine how effectively it interacts with the electron-rich five-membered ring or the electron-poor seven-membered ring of azulene, thereby fine-tuning the HOMO-LUMO gap and other electronic properties.

Table 1: Influence of Ethynyl Group Position on Electronic Properties (Illustrative Data)

| Isomer/System | Position of Ethynyl Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |

| NDI-ethynylazulene conjugate | 1-position | -5.85 | -3.10 | 2.75 | 0.022 | researchgate.net |

| NDI-ethynylazulene conjugate | 6-position | -5.70 | -3.25 | 2.45 | 0.16 | researchgate.net |

| Azulene-TCBD system | 1-position | -5.90 | -3.50 | 2.40 | N/A | nii.ac.jp |

Compound List:

this compound

6-Ethynylazulene

Naphthalene diimide (NDI)

Azulene-tetracyanobutadiene (AzTCBD)

Di(phenylethynyl)azulenes

Data Tables

To summarize the key characteristics discussed, the following data tables are presented:

Table 1: Key Properties of Azulene (B44059)

| Property | Value / Description | Citation(s) |

| Dipole Moment | ~1.08 D | wikipedia.orgbeilstein-journals.orgacs.orgmdpi.comdoi.orgvedantu.comnih.govresearchgate.netmdpi.comaip.orgsioc-journal.cn |

| Color | Deep Blue | wikipedia.orgbeilstein-journals.orgacs.orgnih.govmdpi.comsioc-journal.cn |

| Aromaticity | 10π electron system, zwitterionic aromaticity | wikipedia.orgdoi.orgdiva-portal.orgresearchgate.net |

| HOMO-LUMO Gap | Narrow (compared to naphthalene) | beilstein-journals.orgacs.orgmdpi.comnih.govmdpi.comresearchgate.net |

| Photophysics | Anti-Kasha fluorescence (S2→S0) | beilstein-journals.orgacs.orgmdpi.comnih.govacs.orgnih.govdiva-portal.orgresearchgate.net |

| Structure | Fused 5- and 7-membered rings | wikipedia.orgdoi.org |

| Isomer of | Naphthalene (B1677914) | wikipedia.orgbeilstein-journals.orgnih.gov |

Table 2: Role of Ethynyl (B1212043) Moieties in π-Conjugated Systems

| Function | Description | Key Reactions/Concepts |

| Extending π-Conjugation | Increases delocalization of π electrons, enhances rigidity | Alkyne coupling reactions (Sonogashira, Glaser-Hay) |

| Versatile Synthetic Handle | Reactive site for further functionalization and molecular assembly | Click chemistry, cycloadditions |

| Tuning Electronic Properties | Modifies HOMO-LUMO gaps, absorption/emission wavelengths | Polymer synthesis, materials design |

| Backbone Component | Forms rigid linkages in conjugated polymers and frameworks | Covalent Organic Frameworks (COFs), conjugated polymers |

Table 3: Potential Applications of Azulene-Based π-Conjugated Systems

| Field | Specific Applications |

| Optoelectronics | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), OLEDs |

| Nonlinear Optics (NLO) | Optical limiting materials |

| Molecular Electronics | Molecular switches, sensors, molecular devices |

| Materials Science | Advanced functional materials, stimuli-responsive materials, pigments |

| Photochemistry | Photostabilizers, photochromic materials |

Conclusion

1-Ethynylazulene stands as a promising molecular entity at the intersection of azulene (B44059) chemistry and extended π-conjugation. By functionalizing the azulene core, known for its unique electronic polarization, dipole moment, and photophysical characteristics, with a reactive ethynyl (B1212043) group, researchers gain access to versatile building blocks. These compounds are poised to contribute to the development of next-generation organic electronic and photonic materials, leveraging the combined advantages of azulene's intrinsic properties and the conjugation-enhancing capabilities of the ethynyl moiety. Further research into the synthesis, characterization, and application of this compound and its derivatives will undoubtedly unlock new frontiers in materials science.

Advanced Spectroscopic Analysis in 1 Ethynylazulene Research

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

UV/Vis absorption spectroscopy is a fundamental tool for understanding the electronic transitions within molecules. For 1-ethynylazulene and its derivatives, this technique reveals information about the conjugated π-electron system and the influence of the ethynyl (B1212043) substituent.

The absorption of UV-Vis light by molecules arises from the excitation of electrons from lower energy states to higher energy states. In organic chromophores, these transitions are typically π→π* or n→π*. For conjugated systems like azulene (B44059), these transitions are responsible for absorption in the UV and visible regions of the spectrum vscht.cz. The azulene core itself exhibits characteristic absorption bands due to its extended π-system. The introduction of an ethynyl group can further extend this conjugation, potentially leading to shifts in these electronic transitions. While specific assignments of S0 → S1, S0 → S2, and S0 → S3 transitions for unsubstituted this compound are not extensively detailed in the provided search snippets, studies on related azulene derivatives indicate that the azulene moiety contributes to absorption in the visible region nii.ac.jp, nii.ac.jp. Transitions from the ground singlet state (S0) to excited singlet states (S1, S2, S3) are typically allowed (εmax ≈ 10³–10⁵ L mol⁻¹ cm⁻¹), contributing significantly to the observed spectra vscht.cz.

A significant aspect of the UV-Vis spectra of many this compound derivatives involves Intramolecular Charge Transfer (ICT) bands. These occur when electron-donating and electron-accepting groups are connected through a conjugated system, leading to a significant redistribution of electron density upon photoexcitation. Studies on derivatives of this compound, particularly those incorporating electron-rich or electron-deficient moieties, reveal prominent ICT bands, often appearing as broad absorptions in the visible or near-infrared regions nii.ac.jp, nii.ac.jp, acs.org, nih.gov.

For instance, derivatives featuring naphthalene (B1677914) or benzofuran (B130515) units attached via the ethynyl group have shown strong absorption bands around 400 nm, attributed to ICT between the azulene and the attached aromatic systems nii.ac.jp, nii.ac.jp. In push-pull systems, ICT bands have been observed in the range of 400-750 nm, with extinction coefficients varying widely depending on the specific structure and the strength of the donor-acceptor interaction acs.org, nih.gov. High extinction coefficients, often exceeding 10⁴ M⁻¹cm⁻¹, are indicative of efficient charge transfer and strong absorption semanticscholar.org, acs.org.

Table 5.1.2: Representative UV/Vis Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) for this compound Derivatives Exhibiting ICT Bands

| Compound/Derivative Type | λmax (nm) | ε (M⁻¹cm⁻¹) | Notes on ICT | Source |

| Ethynylazulene-Naphthalene derivatives | ~400 | Not specified | ICT from azulene/naphthalene to C≡C | nii.ac.jp |

| 2-(1-azulenyl)benzofuran derivatives | 546-582 | Not specified | ICT between benzofuran and azulene | nii.ac.jp |

| Push-pull chromophores (TCBDs) | 473-584 | 6,100-82,500 | ICT bands | acs.org |

| Push-pull chromophores (TCNQ) | 635-725 | 20,400-48,900 | ICT bands | acs.org |

| Push-pull chromophores (PAH-substituted) | 408-475 | Not specified | ICT from donor to acceptor | nih.gov |

| Push-pull chromophores (PAH-substituted) | 695-749 | Not specified | Extended π-conjugation | nih.gov |

Modifications to the this compound structure, such as the introduction of alkyl groups or other aromatic systems, often lead to observable shifts in the absorption maxima. A bathochromic shift (red shift) occurs when the absorption maximum shifts to a longer wavelength, typically due to increased conjugation or the presence of electron-donating groups msu.edu, slideshare.net, libretexts.org. Conversely, a hypsochromic shift (blue shift) moves the absorption maximum to a shorter wavelength, often caused by reduced conjugation or steric hindrance that disrupts planarity msu.edu, slideshare.net, libretexts.org.

For example, in a series of 2-(1-azulenyl)benzofuran derivatives, the position of an isopropyl group on the azulene ring influenced the longest wavelength absorption. An isopropyl group at the 5-position resulted in a slight bathochromic shift (λmax = 582 nm) compared to a derivative with no alkyl group, while substitution at the 6-position caused a hypsochromic shift (λmax = 564 nm) nii.ac.jp. Plattner's rule, which correlates alkyl substitution at odd-numbered positions of the azulene ring with red-shifts, can help explain these observations nii.ac.jp. Similarly, the attachment of different polycyclic aromatic hydrocarbon (PAH) substituents to the ethynylazulene core led to significant differences in λmax values, attributed to the extent of π-conjugation nih.gov.

Nuclear Magnetic Resonance (NMR) for Elucidating Complex Structures

NMR spectroscopy is indispensable for determining the precise connectivity and structural features of organic molecules. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbon atoms, respectively.

For this compound and its derivatives, NMR is crucial for confirming the presence and position of the ethynyl group, as well as characterizing substituents on the azulene ring. The ethynyl proton (if present) typically appears as a singlet in the ¹H NMR spectrum, often in the region of δ 3-4 ppm, though its exact chemical shift can be influenced by the azulene system nii.ac.jp, nih.gov. The carbons of the ethynyl group are usually observed in the ¹³C NMR spectrum at characteristic chemical shifts, around 75-90 ppm for terminal alkynes nii.ac.jp, nih.gov.

The protons and carbons of the azulene ring itself exhibit complex splitting patterns and chemical shifts that are highly sensitive to substitution. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are often employed to assign signals and confirm the regiochemistry of substituents on the azulene core, thereby elucidating the complete molecular structure ox.ac.uk, ethz.ch, slideshare.net.

Applications and Advanced Materials Based on 1 Ethynylazulene

Building Blocks for Conjugated Oligomers and Polymers

The ethynyl (B1212043) moiety of 1-ethynylazulene makes it an excellent precursor for constructing extended π-conjugated systems, including oligomers and polymers, through various coupling reactions.

Construction of Novel Oligoazulenes with Mixed Ethynyl and Butadiynyl Bridges

This compound derivatives have been utilized to synthesize novel oligoazulenes featuring alternating ethynyl and butadiynyl bridges. These compounds are typically prepared through oxidative coupling reactions, such as the Eglinton coupling, or palladium/copper-catalyzed cross-coupling reactions. For instance, new oligoazulenes with mixed ethynyl and butadiynyl bridges (compounds 10–14) were synthesized by oxidative Eglinton coupling from readily accessible ethynylazulenes, or by Pd/Cu-catalyzed cross-coupling reactions with corresponding iodoazulenes acs.orgd-nb.info. The Pd/Cu-catalyzed cross-coupling methodology generally offers superior yields compared to oxidative Eglinton coupling, although the latter has allowed for the isolation of higher oligomers, albeit in lower yields d-nb.info. Research has explored the synthesis of these complex structures, demonstrating the utility of ethynylazulenes as key building blocks for constructing these extended π-conjugated systems acs.orgd-nb.inforesearchgate.net.

Table 1: Synthesis of Oligoazulenes with Mixed Ethynyl and Butadiynyl Bridges

| Oligoazulene Type | Synthesis Method | Yields (Typical) |

| Compounds 10–14 | Oxidative Eglinton coupling | 4–62% |

| Compounds 10–14 | Pd/Cu-catalyzed cross-coupling | Generally superior to Eglinton coupling |

Incorporation into π-Conjugated Polymer Backbones

The incorporation of azulene (B44059) units, often functionalized with ethynyl groups, into the backbone of conjugated polymers is a strategy to develop high-performance organic optoelectronic materials researchgate.net. Research has focused on creating conjugated copolymers by integrating 2,6-connected azulene units. For example, P(TBAzDI-TPD) and P(TBAzDI-TFB) are conjugated copolymers synthesized using this approach researchgate.net. These azulene-containing polymers are investigated for their potential in optoelectronic applications. Furthermore, azulene core units have been explored in hole transport materials (HTMs) for perovskite solar cells (PSCs), such as Azu-TPA and Azu-OMeTPA, which exhibit hole mobilities exceeding 10⁻⁴ cm²/Vs and conductivities over 10⁻⁴ S cm⁻¹ researchgate.net. The structural and optical properties of 1-ethynylazulenes are also relevant in the context of their incorporation into polymer backbones for advanced materials connectedpapers.com.

Synthesis of Azulene-Based Helicenes

Azulene units can be integrated into helical structures, such as helicenes and helical nanographenes, to create materials with unique optoelectronic and chiral properties sioc-journal.cnmdpi.comd-nb.infomdpi.com. The synthesis of azulene-based researchgate.nethelicenes has been achieved by employing boron and alkyne functionalities as linking groups in biaryl precursors, which undergo cycloisomerization sioc-journal.cn. Specifically, helical nanographenes containing an azulene unit have been synthesized through Scholl-type oxidative cyclization of spatially crowded biaryl precursors. These structures, exemplified by compounds 1–3, exhibit significant twisting of the embedded azulene unit due to steric crowding d-nb.info. Compound 2, for instance, possesses a notable twisting degree of 16.18, and these helical nanographenes manifest narrow energy gaps, with values of 1.88 eV for compound 2 and 2.03 eV for compound 3 d-nb.info.

Table 2: Properties of Azulene-Based Helical Nanographenes

| Compound | Twisting Degree | Energy Gap (eV) |

| 2 | 16.18 | 1.88 |

| 3 | - | 2.03 |

Organic Electronic and Optoelectronic Materials

The unique electronic characteristics of azulene derivatives, including this compound, make them promising candidates for various organic electronic and optoelectronic devices.

Organic Field-Effect Transistors (OFETs)

This compound derivatives have been explored for their potential in organic field-effect transistors (OFETs) plu.mxresearchgate.net. Naphthalene (B1677914) diimides endcapped with ethynylazulene units, for example, have been investigated for their OFET performance plu.mx. While specific performance metrics for these exact derivatives are detailed in specialized literature, the broader field of OFETs utilizing advanced organic semiconductors, such as pentacene (B32325) and thienoacenes, has demonstrated high charge carrier mobilities (e.g., pentacene-based OFETs achieving mobilities around 1.52 cm²/Vs and on/off ratios of 1.5 × 10⁷) sigmaaldrich.comnih.govtcichemicals.com. The molecular design of materials incorporating ethynylazulene units aims to optimize charge transport properties for efficient transistor operation researchgate.net.

Table 3: OFET Performance Context

| Material/Derivative Type | Device Type | Typical Mobility (cm²/Vs) | Typical On/Off Ratio |

| Pentacene | OFET | ~1.52 | ~1.5 x 10⁷ |

| DNTT | OFET | ~8.3 | - |

| Naphthalene diimides endcapped with ethynylazulene units | OFET | (Under investigation) | (Under investigation) |

Components for Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

Organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells are key areas where advanced organic materials are employed fiveable.mejmaterenvironsci.comoled.comwikipedia.org. Azulene-based materials are being investigated for their roles in these devices. For instance, azulene core units have been developed as hole transport materials (HTMs) for perovskite solar cells (PSCs), exhibiting suitable molecular orbital energy levels, hole mobility exceeding 10⁻⁴ cm²/Vs, and conductivity over 10⁻⁴ S cm⁻¹ researchgate.net. The structural and optical properties of 1-ethynylazulenes are also relevant for their potential use in optoelectronic materials, including OLEDs and OPVs connectedpapers.com. The general architecture of OLEDs involves layers of organic semiconductors, including emissive layers and charge transport layers, which convert electrical energy into light fiveable.mejmaterenvironsci.comoled.comui.ac.id. Similarly, OPVs utilize organic semiconductors to convert light into electricity fiveable.me. The incorporation of azulene units into conjugated polymers and other molecular frameworks offers pathways to tune the electronic and optical properties required for efficient device operation in both OLEDs and OPVs researchgate.netdoi.org.

Table 4: Azulene-based Hole Transport Materials for PSCs

| HTM Type | Hole Mobility (cm²/Vs) | Conductivity (S cm⁻¹) |

| Azu-TPA | > 10⁻⁴ | > 10⁻⁴ |

| Azu-OMeTPA | > 10⁻⁴ | > 10⁻⁴ |

Compound Names

this compound

Oligoazulenes

Ethynylazulenes

Butadiynyl bridges

Oligoazulenes with mixed ethynyl and butadiynyl bridges

Iodoazulenes

Azulene-based helicenes

researchgate.nethelicene

Helical nanographenes containing an azulene unit

Naphthalene diimides endcapped with ethynylazulene

Azu-TPA

Azu-OMeTPA

Pentacene

DNTT

BTBT

P(TBAzDI-TPD)

P(TBAzDI-TFB)

Alq₃

Poly(p-phenylene vinylene) (PPV)

Poly(thiophene vinylene) (PTV)

Synthesis and Investigation of Functionalized 1 Ethynylazulene Derivatives

Mono-, Di-, and Triethynylazulenes with Specific Substituent Patterns

The synthesis of ethynylazulenes is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira-Hagihara coupling. This method typically involves the reaction of a halogenated azulene (B44059), commonly an iodoazulene, with a terminal alkyne. To introduce a simple ethynyl (B1212043) group, (trimethylsilyl)acetylene is often used, followed by a deprotection step to reveal the terminal alkyne.

This versatile methodology allows for the introduction of ethynyl groups at various positions on the azulene core, leading to a range of mono-, di-, and even polyethynylated azulenes. The specific substitution pattern is dictated by the regiochemistry of the starting halogenated azulene precursor. For instance, 1-iodoazulene can be coupled with (trimethylsilyl)acetylene to produce 1-((trimethylsilyl)ethynyl)azulene, which upon treatment with a base like potassium hydroxide (B78521), yields 1-ethynylazulene. Similarly, di- or triiodoazulenes can be used as starting materials to generate more complex structures. For example, 5,7-diethynylazulene has been synthesized from a corresponding dialdehyde (B1249045) precursor via the Corey-Fuchs reaction followed by elimination. researchgate.net

The substituents on the azulene ring play a crucial role in modulating the electronic properties of the resulting ethynyl derivatives. Electron-donating groups, such as tert-butyl, or electron-withdrawing groups, like methoxycarbonyl, can be strategically placed to tune the HOMO and LUMO energy levels and influence the intramolecular charge transfer characteristics of the molecule.

| Compound Name | Position of Ethynyl Group(s) | Other Substituents | Synthetic Method Highlight |

|---|---|---|---|

| This compound | 1 | None | Sonogashira coupling of 1-iodoazulene with TMSA, followed by deprotection. |

| 1-Ethynyl-3-(methoxycarbonyl)azulene | 1 | 3-Methoxycarbonyl | Sonogashira coupling of methyl 3-iodoazulene-1-carboxylate with TMSA. |

| 3-Ethynyl-1,6-di-tert-butylazulene | 3 | 1,6-di-tert-butyl | Coupling of 1,6-di-t-butyl-3-iodoazulene with an ethynylating agent. |

| 5,7-Diethynylazulene | 5, 7 | None | Corey-Fuchs reaction on a dialdehyde followed by elimination. researchgate.net |

Azulene-Substituted Tetracyanobutadienes (AzTCBDs)

Azulene-substituted tetracyanobutadienes (AzTCBDs) are a class of donor-acceptor chromophores that exhibit significant intramolecular charge-transfer (ICT) interactions. These compounds are synthesized through a formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction between a this compound derivative and a strong electron acceptor like tetracyanoethylene (B109619) (TCNE).

The resulting AzTCBDs possess a highly polarized structure, with the electron-rich azulene moiety acting as the donor and the tetracyanobutadiene unit serving as the acceptor. This architecture leads to intense, low-energy absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. The position and intensity of these ICT bands are highly sensitive to the substitution pattern on the azulene ring and the nature of any bridging units.

Electrochemical studies, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have revealed that AzTCBDs undergo multi-step redox processes. These compounds typically show reversible reduction waves associated with the TCBD acceptor unit and oxidation waves corresponding to the azulene donor. The multi-electron transfer properties, combined with the dramatic color changes observed upon electrochemical reduction, make AzTCBDs promising candidates for applications in electrochromic devices and molecular switches.

| Azulene Substituent | Acceptor | Longest Wavelength Absorption (λmax, nm) | First Reduction Potential (Ered, V) |

|---|---|---|---|

| 2-Methyl-1-azulenyl | TCBD | ~750 | -0.5 to -0.7 |

| 1-Azulenyl connected to Naphthalene (B1677914) | TCBD | >700 | -0.6 to -0.8 |

| 3-Phenyl-1-azulenyl | TCBD | ~780 | -0.5 to -0.7 |

Derivatives with Extended π-Conjugated Systems (e.g., Naphthalene Diimides Endcapped with Ethynylazulene)

To further enhance the electronic properties of azulene-based materials, this compound units have been incorporated into larger, extended π-conjugated systems. A notable example is the end-capping of 1,4,5,8-naphthalene diimide (NDI) cores with ethynylazulene moieties. NDI is a well-known electron-deficient building block used in the construction of n-type organic semiconductors.

The properties of these NDI-azulene conjugates are remarkably dependent on the point of attachment to the azulene ring. When the NDI core is connected to the five-membered ring of azulene (via the 2-position), the resulting material exhibits certain photophysical and thermal characteristics. In contrast, linking the NDI through the seven-membered ring (via the 6-position) leads to a derivative with significantly different properties.

Density functional theory (DFT) calculations have shown that the isomer end-capped at the 6-position possesses a lower lowest unoccupied molecular orbital (LUMO) energy, which is beneficial for electron injection and transport. This theoretical finding is corroborated by the performance of organic field-effect transistors (OFETs) fabricated from these materials. The derivative capped at the 6-position of the azulene ring demonstrated higher electron mobility compared to its counterpart capped at the 2-position. Both isomers function as n-type semiconductors, highlighting the potential of these materials in organic electronics.

| Azulene Connection Point | Annealing Temp. (°C) | Electron Mobility (μe, cm²/V·s) | Threshold Voltage (VT, V) | On/Off Ratio (Ion/Ioff) |

|---|---|---|---|---|

| 2-Ethynylazulene | Room Temp. | 0.014 | 22-34 | 10⁴-10⁵ |

| 2-Ethynylazulene | 80 | 0.017 (max 0.022) | 31-35 | 10⁴-10⁵ |

| 6-Ethynylazulene | Room Temp. | 0.12 | 22-31 | 10⁵-10⁶ |

| 6-Ethynylazulene | 80 | 0.16 | 23-30 | 10⁵-10⁶ |

Azulene-Substituted Thiophenes, Terthiophenes, and Dithienothiophenes

The combination of the electron-donating azulene core with electron-rich thiophene-based units has led to the development of materials with small HOMO-LUMO energy gaps. Bis(azulenylethynyl)thiophenes, terthiophenes, and dithienothiophenes have been synthesized via Sonogashira–Hagihara coupling reactions between diiodinated thiophene-based precursors and 1- or 6-ethynylazulenes. researchgate.net

These materials exhibit effective π-conjugation through the ethynyl linker, resulting in significant bathochromic shifts in their absorption spectra. researchgate.net The absorption edges of these compounds can extend into the red and near-infrared (NIR) regions, with some derivatives absorbing light at wavelengths over 700 nm. researchgate.net The electronic properties can be further fine-tuned by the substituents on the azulene ring. For instance, electron-donating tert-butyl groups can lead to a slight blue shift compared to electron-withdrawing methoxycarbonyl groups, demonstrating the ability to modulate the electronic structure through synthetic design. researchgate.net

The small HOMO-LUMO gaps and strong absorption in the visible and NIR regions make these azulene-thiophene hybrid materials promising candidates for applications in organic photovoltaics (OPVs) and other optoelectronic devices. researchgate.net

| Core Unit | Azulene Substituent | λmax (nm) |

|---|---|---|

| Thiophene | 1-(3-t-Butyl)azulenylethynyl | ~500 |

| Terthiophene | 1-(3-t-Butyl)azulenylethynyl | ~520 |

| Thiophene | 1-(3-Methoxycarbonyl)azulenylethynyl | ~530 |

| Terthiophene | 1-(3-Methoxycarbonyl)azulenylethynyl | ~540 |

Ethynylazulenes Connected to Arylamine or Carbazole (B46965) Cores

The incorporation of electron-rich arylamine and carbazole moieties onto the azulene framework, often facilitated by ethynyl linkers, is a powerful strategy for developing new photofunctional materials. The synthesis of these systems is typically achieved through Sonogashira-type cross-coupling reactions, connecting halogenated azulenes with the corresponding ethynylated arylamine or carbazole derivatives.

The strong electron-donating nature of the arylamine or carbazole groups significantly alters the electronic structure of the azulene core. This modification can lead to the emergence of intense photoluminescence, a property that is absent in the parent azulene molecule. For example, the introduction of diphenylaniline groups onto the azulene skeleton has been shown to induce intense emission in the blue and green regions of the visible spectrum. This is attributed to a change in the electronic transitions, making the HOMO→LUMO transition more allowed.

Similarly, conjugating carbazole units to the azulene ring can result in materials with unique photophysical properties, including strong absorption and emission in the visible range. These donor-acceptor type systems, where the arylamine or carbazole acts as the donor and the azulene can play a more complex role, are of great interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic technologies.

Q & A

Q. How can researchers ensure ethical data reporting and avoid selective publication bias in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.